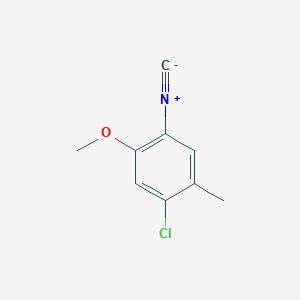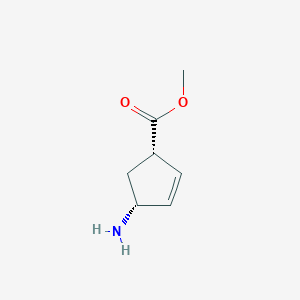
2-((Dimethylamino)methyl)aniline
Overview
Description
2-((Dimethylamino)methyl)aniline, also known as N,N-dimethylaniline or DMAB, is an organic compound with the chemical formula C9H14N2. It is a colorless to yellow liquid with a special amine odor .
Synthesis Analysis
The synthesis of 2-((Dimethylamino)methyl)aniline usually involves the reaction of aniline with methyl acetone . Another method involves the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes .Molecular Structure Analysis
The molecular structure of 2-((Dimethylamino)methyl)aniline consists of a benzene ring attached to a dimethylamino group and a methyl group. The molecular formula is C9H14N2 .Chemical Reactions Analysis
This compound usually reacts with aldehydes to produce imine compounds, which can be used in organic synthesis reactions. In addition, it can also be used as a photosensitizer and optical switch in electronic devices .Physical And Chemical Properties Analysis
2-((Dimethylamino)methyl)aniline has a density of 1.0±0.1 g/cm3, a boiling point of 232.1±15.0 °C at 760 mmHg, and a flash point of 85.9±15.5 °C .Scientific Research Applications
Chemical Reactions and Compounds Formation
- Tetrylenes Chelated by Hybrid Amido-Amino Ligand: The reaction of 2-((dimethylamino)methyl)aniline with various agents leads to the formation of substituted anilines, which are further reacted to create germylenes and stannylenes. These compounds are of interest for their potential applications in inorganic chemistry and materials science (Vaňkátová et al., 2011).
Aniline Derivatives and Reactions
- Selective Reactions of Aniline Derivatives: The addition of aniline to certain compounds in the presence of triethylamine leads to the formation of quinoline derivatives. Delaying the addition of the base results in different products, indicating selective reactivity in organic synthesis (Tripathi et al., 2017).
Synthesis and Catalysis
- Sequential Coupling in Catalysis: A study on the reaction of anilines with mixtures of ethylene carbonate and methanol in the presence of alkali metal exchanged faujasites reveals efficient synthesis of N,N-dimethyl derivatives. This showcases the potential use of 2-((dimethylamino)methyl)aniline in catalytic processes (Selva et al., 2008).
Organometallic Chemistry
- Formation of Covalent Bonds with Transition Metals: Research involving the reaction of platinum(II) chloride or lithium chloroplatinate(II) with N,N-dimethyl-2-methylallylamine demonstrates the ability of 2-((dimethylamino)methyl)aniline to form specific organometallic compounds (Kliegman & Cope, 1969).
Fluorescence and Temperature Sensing
- Fluorescent Thermometry: The fluorescence intensity of certain dimethylamino anilines exhibits an increase with rising temperature. This property is utilized in the development of ratiometric fluorescent thermometers, highlighting the use of 2-((dimethylamino)methyl)aniline derivatives in temperature sensing (Cao et al., 2014).
Environmental Chemistry
- Degradation by Hydroxyl Radicals: Studies on the degradation of 2,6-dimethyl-aniline by hydroxyl radicals provide insights into environmental chemistry and pollutant degradation processes, which could be relevant to 2-((dimethylamino)methyl)aniline as well (Boonrattanakij et al., 2009).
Polymer and Material Science
- Hyperbranched Polymers for Nonlinear Optics: The synthesis of a hyperbranched polymer using a compound related to 2-((dimethylamino)methyl)aniline shows potential applications in the field of nonlinear optics and material science (Zhang et al., 1997).
Photochemistry
- Photochemistry of Aniline Derivatives: Research into the photochemistry of N-(4-dimethylaminobenzylidene) aniline, which is structurally related to 2-((dimethylamino)methyl)aniline, contributes to understanding the photophysical properties of these compounds (Ohta & Tokumaru, 1975).
Mechanism of Action
Target of Action
It is known that aniline derivatives, such as dimethylaniline, are often used as intermediates in various chemical processes .
Mode of Action
Aniline derivatives like dimethylaniline are known to be weakly basic and reactive, undergoing many of the reactions expected for an aniline .
Biochemical Pathways
It is known that aniline derivatives can undergo a variety of reactions, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that aniline derivatives can be metabolized through n-demethylation and n-oxidation pathways, as well as ring hydroxylation .
Result of Action
It is known that aniline derivatives can undergo a variety of reactions, suggesting they may have diverse effects at the molecular and cellular level .
Action Environment
It is known that the reactivity of aniline derivatives can be influenced by factors such as temperature and the presence of other chemical agents .
Safety and Hazards
properties
IUPAC Name |
2-[(dimethylamino)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11(2)7-8-5-3-4-6-9(8)10/h3-6H,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWHZHODENELCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503455 | |
| Record name | 2-[(Dimethylamino)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Dimethylamino)methyl)aniline | |
CAS RN |
1904-62-7 | |
| Record name | 2-[(Dimethylamino)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1904-62-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-((dimethylamino)methyl)aniline interact with metal centers, and what types of complexes can be formed?
A1: 2-((Dimethylamino)methyl)aniline (abbreviated as LNNH in the paper) acts as a chelating ligand, meaning it can bind to a metal center through two donor atoms. In this case, the nitrogen atom of the amine group (-NH2) and the nitrogen atom of the dimethylamino group (-N(CH3)2) both donate electron pairs to the metal center. This interaction leads to the formation of stable metal complexes.
Q2: What makes 2-((dimethylamino)methyl)aniline particularly interesting in the synthesis of new organometallic compounds?
A2: The structure of 2-((dimethylamino)methyl)aniline contributes to its interesting reactivity. The presence of both an amine (-NH2) and a dimethylamino (-N(CH3)2) group, strategically positioned on the aromatic ring, allows for a variety of bonding modes with metal centers. This can lead to the formation of unusual and potentially reactive metal complexes. For instance, the reaction of a trimethylsilyl-substituted derivative of 2-((dimethylamino)methyl)aniline with lead dichloride yielded a stable heteroleptic plumbylene complex. This highlights the potential of this ligand system to stabilize reactive metal species.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















